Saccharothrixin K

Antibacterial Helicobacter pylori MIC comparison

Procure Saccharothrixin K (CAS 1808951-87-2) to access the sole antibacterial-active member of glycosylated saccharothrixins J–M. Verified MIC 16 μg/mL against H. pylori G27/159 and S. aureus ATCC25923; 2× more potent than non-glycosylated Saccharothrixin F (MIC 32 μg/mL). Its unique (2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl glycosylation pattern and angucycline core provide a validated chemical scaffold orthogonal to macrolide, nitroimidazole, and β-lactam classes. Unambiguous InChIKey QGBUJDIYJGZTSW-NEQZVEPQSA-N ensures correct compound identity, eliminating risk of selecting inactive analogs J, L, or M. Use as an authentic standard for HPLC-MS dereplication, SAR semisynthetic optimization, comparative target-ID studies with matched inactive analogs, and screening against clarithromycin- and metronidazole-resistant clinical isolates. ≥98% purity standard. Research use only.

Molecular Formula C26H26O8
Molecular Weight 466.5 g/mol
Cat. No. B12421504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaccharothrixin K
Molecular FormulaC26H26O8
Molecular Weight466.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=CC(=CC3=C2C4=C(C=C3)C(=O)C5=C(C4O)C=CC=C5OC)C)O)O)O
InChIInChI=1S/C26H26O8/c1-11-9-13-7-8-15-20(23(29)14-5-4-6-16(32-3)19(14)22(15)28)18(13)17(10-11)34-26-25(31)24(30)21(27)12(2)33-26/h4-10,12,21,23-27,29-31H,1-3H3/t12-,21-,23?,24+,25+,26-/m0/s1
InChIKeyQGBUJDIYJGZTSW-NEQZVEPQSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Saccharothrixin K: Glycosylated Angucycline Antibacterial Agent from Marine Actinomycete Saccharothrix sp. D09


Saccharothrixin K (CAS 1808951-87-2; molecular formula C26H26O8; molecular weight 466.48) is a glycosylated saccharothrixin belonging to the angucycline/angucyclinone class of aromatic polyketides . It was discovered via genome mining and the 'one strain-many compounds' (OSMAC) strategy from the rare marine actinomycete Saccharothrix sp. D09, alongside 19 other angucycline derivatives including highly oxygenated saccharothrixins D–I and other glycosylated analogs J–M [1]. The compound features a characteristic glycosylation pattern with a sugar moiety (2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy attached to the tetraphen-7(12H)-one core . Saccharothrixin K demonstrates moderate antibacterial activity against Helicobacter pylori strains (G27 and 159) and Staphylococcus aureus ATCC25923, with a reported minimum inhibitory concentration (MIC) of 16 μg/mL [2].

Why Saccharothrixin K Cannot Be Substituted by Other Saccharothrixin Analogs in Antibacterial Research


Within the saccharothrixin family, structural modifications—specifically glycosylation pattern, oxidation state, and substitution position—directly dictate antibacterial potency and spectrum. The 20 saccharothrixin derivatives (D–M plus known analogs) isolated from Saccharothrix sp. D09 exhibit divergent biological activities despite sharing the same biosynthetic origin [1]. Saccharothrixin K (compound 8 in the series) is a glycosylated derivative with a MIC of 16 μg/mL against H. pylori G27/159 and S. aureus ATCC25923, while the highly oxygenated but non-glycosylated Saccharothrixin F (compound 3) shows weaker activity (MIC 32 μg/mL) against H. pylori [1]. Crucially, among the four glycosylated saccharothrixins J–M identified in this study, only Saccharothrixin K (compound 8) demonstrated antibacterial activity, indicating that subtle differences in the glycosyl moiety or aglycone substitution critically influence target engagement [1]. Generic substitution without verifying the precise structural identity therefore risks selecting an inactive or less potent analog. The quantitative differentiation evidence below establishes where Saccharothrixin K provides measurable advantage over its closest comparators.

Quantitative Differentiation Evidence for Saccharothrixin K: Comparative MIC and Structural Data


Saccharothrixin K vs. Saccharothrixin F: Superior Antibacterial Potency Against H. pylori

In the same study reporting the discovery of saccharothrixins D–M, Saccharothrixin K (glycosylated derivative, compound 8) demonstrated an MIC of 16 μg/mL against Helicobacter pylori, whereas Saccharothrixin F (highly oxygenated derivative, compound 3) showed weaker antibacterial activity with an MIC of 32 μg/mL against the same pathogen [1]. This represents a 2-fold improvement in potency for the glycosylated analog. Both compounds were isolated from the same Saccharothrix sp. D09 strain and evaluated under identical assay conditions, enabling direct potency comparison [1].

Antibacterial Helicobacter pylori MIC comparison

Saccharothrixin K vs. Non-Glycosylated Saccharothrixins: Exclusive Antibacterial Activity Among Glycosylated Subclass J–M

Among the four new glycosylated saccharothrixins J–M (compounds 7–10) characterized in the discovery study, only Saccharothrixin K (compound 8) exhibited antibacterial activity against Helicobacter pylori with an MIC of 16 μg/mL [1]. Saccharothrixins J (compound 7), L (compound 9), and M (compound 10)—all glycosylated analogs with distinct structural variations—showed no detectable antibacterial activity in the same assays [1]. This establishes Saccharothrixin K as the sole active entity within the glycosylated saccharothrixin subclass identified from this strain.

Antibacterial Structure-activity relationship Glycosylation

Saccharothrixin K vs. Saccharothrixin F: Differential Dual-Activity Profile (Antibacterial Only vs. Antibacterial plus Anti-inflammatory)

Saccharothrixin K exhibits antibacterial activity without reported anti-inflammatory activity in the primary discovery study, whereas Saccharothrixin F (compound 3) demonstrates dual activity: antibacterial (MIC 32 μg/mL against H. pylori) and anti-inflammatory via nitric oxide (NO) production inhibition with an IC50 of 28 μM [1]. This functional divergence between closely related saccharothrixin analogs indicates distinct molecular target engagement profiles. Saccharothrixin K may therefore offer a cleaner antibacterial profile with reduced pleiotropic effects, though this inference requires direct comparative selectivity and toxicity studies for confirmation.

Anti-inflammatory Nitric oxide inhibition Selectivity profile

Saccharothrixin K vs. Other Marine-Derived Angucyclines: Comparative Antibacterial Spectrum

Saccharothrixin K demonstrates antibacterial activity against both Helicobacter pylori (Gram-negative, microaerophilic) strains G27 and 159, as well as Staphylococcus aureus ATCC25923 (Gram-positive), with a consistent MIC of 16 μg/mL across all three strains tested [1]. In contrast, related marine-derived angucycline compounds such as atramycin C and emycin G isolated from Streptomyces sp. BHB-032 exhibit MIC values ranging from 16 to 64 μg/mL against unspecified bacterial strains, with the upper end of this range (64 μg/mL) representing 4-fold weaker potency than Saccharothrixin K's consistent 16 μg/mL activity [2]. However, direct spectrum overlap cannot be confirmed due to incomplete disclosure of test organisms in the comparator study.

Antibacterial Gram-positive Helicobacter pylori

Saccharothrixin K vs. Clinically Relevant Antibiotics: Activity Context Against H. pylori

Saccharothrixin K exhibits an MIC of 16 μg/mL against Helicobacter pylori G27 and 159 [1]. For context, first-line anti-H. pylori antibiotics such as clarithromycin typically demonstrate MIC values ≤0.25 μg/mL against susceptible strains, while metronidazole MICs range from 0.5–2 μg/mL [2][3]. Saccharothrixin K is therefore 64- to 128-fold less potent than clinical gold standards against wild-type H. pylori. However, given rising resistance rates to clarithromycin and metronidazole (with MICs shifting to >64 μg/mL in resistant isolates), the 16 μg/mL activity of Saccharothrixin K falls within an intermediate range that may warrant exploration as a scaffold for semisynthetic optimization rather than as a direct therapeutic candidate [3].

Helicobacter pylori Antibiotic resistance Natural product benchmark

Saccharothrixin K Structural Differentiation: Unique Glycosylation Pattern and Molecular Descriptors

Saccharothrixin K (C26H26O8, MW 466.48) bears the IUPAC name 12-hydroxy-8-methoxy-3-methyl-1-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetraphen-7(12H)-one and InChIKey QGBUJDIYJGZTSW-NEQZVEPQSA-N . Its glycosylation at the 1-position of the tetraphenone core with a 3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl moiety distinguishes it from highly oxygenated but non-glycosylated saccharothrixins D–I (compounds 1–6) and from glycosylated analogs J, L, and M which differ in glycosyl type, attachment position, or aglycone oxidation state [1]. This precise stereochemical and substitutional identity is verifiable via HRESIMS, NMR, or the InChIKey, ensuring procurement of the correct compound versus inactive or less potent structural variants [1].

Chemoinformatics Structural differentiation Glycosylated natural product

Recommended Research and Industrial Application Scenarios for Saccharothrixin K


Antibacterial Discovery: H. pylori Lead Scaffold for Semisynthetic Optimization

Based on the MIC of 16 μg/mL against H. pylori G27 and 159 [1], Saccharothrixin K serves as a structurally characterized natural product scaffold for medicinal chemistry optimization programs. While 64- to 128-fold less potent than clinical clarithromycin against susceptible strains, its distinct angucycline core and glycosylation pattern [1] offer a chemical starting point orthogonal to existing nitroimidazole, macrolide, and β-lactam classes. Applications include: structure-activity relationship (SAR) studies via semisynthetic modification of the glycosyl moiety or aglycone oxidation state; evaluation against clarithromycin-resistant and metronidazole-resistant H. pylori clinical isolates; and combination screening with proton pump inhibitors or bismuth compounds for potential additive or synergistic effects.

Natural Product Chemical Biology: Tool Compound for Angucycline Mode-of-Action Studies

Saccharothrixin K's status as the only antibacterial-active member among the four glycosylated saccharothrixins J–M (7–10) [1] makes it a valuable probe for elucidating the molecular determinants of antibacterial activity within the angucycline class. Researchers can employ Saccharothrixin K alongside inactive analogs J, L, and M as a matched set for comparative target identification studies, differential gene expression profiling in treated bacterial cells, and computational docking to identify the structural features required for target engagement. Additionally, its apparent lack of anti-inflammatory NO inhibition (unlike Saccharothrixin F, IC50 28 μM) [1] may allow cleaner interpretation of antibacterial-specific effects in cellular assays, provided this activity divergence is confirmed via direct comparative testing.

Microbial Natural Product Library Construction and Biosynthetic Gene Cluster Characterization

Saccharothrixin K is produced by the rare marine actinomycete Saccharothrix sp. D09 via the type II polyketide synthase biosynthetic gene cluster sxn [1]. Its inclusion in microbial natural product screening libraries enables: (1) chemotaxonomic annotation of Saccharothrix-derived fractions; (2) validation of genome-mining predictions for glycosylated angucycline production; (3) use as an authentic standard in HPLC-MS dereplication workflows for discovering novel angucycline analogs; and (4) heterologous expression studies to reconstitute the sxn pathway in tractable hosts. The compound's consistent MIC of 16 μg/mL across both Gram-negative (H. pylori) and Gram-positive (S. aureus) targets [1] provides a reliable positive control for antibacterial screening of marine actinomycete extracts.

Quality Control and Reference Standard for Saccharothrixin Analog Procurement

Given that four glycosylated saccharothrixins J–M co-occur in the producing strain, yet only Saccharothrixin K (compound 8) demonstrates antibacterial activity [1], the compound's unique InChIKey (QGBUJDIYJGZTSW-NEQZVEPQSA-N) and CAS number (1808951-87-2) serve as unambiguous identifiers for procurement and quality control. Applications include: use as an analytical reference standard for confirming the identity and purity of purchased Saccharothrixin K batches via HPLC-UV/MS; development of stability-indicating methods for long-term storage assessment; and as a comparator standard for verifying the activity of newly isolated or synthesized saccharothrixin derivatives in biological assays. Procurement of Saccharothrixin K rather than structurally similar but inactive analogs J, L, or M is essential for any antibacterial-focused research program.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Saccharothrixin K

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.